molecular formula C34H39ClN3O7P B1663574 Efonidipine hydrochloride CAS No. 111011-53-1

Efonidipine hydrochloride

Cat. No. B1663574
M. Wt: 668.1 g/mol
InChI Key: OXVTXPCIJDYQIS-UHFFFAOYSA-N
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Description

Efonidipine hydrochloride is a dihydropyridine calcium channel blocker . It was launched in 1995 under the brand name Landel by Shionogi & Co. of Japan . The drug blocks both T-type and L-type calcium channels . It is used for the treatment of high blood pressure and is also used in managing chest pain .


Molecular Structure Analysis

Efonidipine hydrochloride has a unique chemical structure. The phosphonate moiety at the C5 position of the dihydropyridine ring is considered to be important for the characteristic pharmacological profile of the drug . Its chemical formula is C34H39ClN3O7P, with an exact mass of 667.22 and a molecular weight of 668.120 .


Physical And Chemical Properties Analysis

Efonidipine hydrochloride is a pale yellowish powder with a melting range of 154.7 to 172.0°C and a very high boiling point of 746.9°C . It has a log P value of 5.44, confirming its lipophilic nature . It is insoluble in water but soluble in DMSO, methanol, ethanol, and acetonitrile .

Safety And Hazards

Efonidipine hydrochloride is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

properties

IUPAC Name

2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N3O7P.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVTXPCIJDYQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911942
Record name 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efonidipine hydrochloride

CAS RN

111011-53-1
Record name Efonidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111011-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efonidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFONIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR983K69O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
Y Masuda, S Tanaka - Cardiovascular drug reviews, 1994 - Wiley Online Library
Efonidipine hydrochloride (NZ-105; Fig. 1) is a new phosphonate, long-acting calcium antagonist that has recently been marketed for the treatment of hypertension in Japan. In clinical …
Number of citations: 35 onlinelibrary.wiley.com
H Tanaka, K Shigenobu - Cardiovascular drug reviews, 2002 - Wiley Online Library
… Efonidipine hydrochloride (efonidipine) is an antihypertensive and antianginal drug with dihydropyridine (DHP) structure (Fig. 1). It was developed by Nissan Chemical Industries, Ltd. …
Number of citations: 70 onlinelibrary.wiley.com
S Huang, Q Zhang, H Li, Y Sun, G Cheng, M Zou… - European Journal of …, 2018 - Elsevier
… The aim of this study was to improve the oral bioavailability of a practically insoluble drug, efonidipine hydrochloride (EFH), by agglomeration in acid solution/gastric fluid. The EFH …
Number of citations: 29 www.sciencedirect.com
M Kawabata, T Ogawa, WH Han… - Clinical and …, 1999 - Wiley Online Library
… In conclusion, intravenous administration of the new calcium antagonist efonidipine hydrochloride dilates the afferent arteriole and, thereby, attenuates TGF mechanisms in SHR. …
Number of citations: 18 onlinelibrary.wiley.com
S Morimoto, F Jo, K Maki, T Iwasaka - Clinical and Experimental …, 2009 - Taylor & Francis
… Efonidipine hydrochloride is a dual Ca channel blocker that … In the present study, the effect of efonidipine hydrochloride in … of 40 mg of efonidipine hydrochloride but not at 1 week after …
Number of citations: 7 www.tandfonline.com
M Otsuka, Y Maeno, T Fukami, M Inoue… - European Journal of …, 2016 - Elsevier
Drug absorption into the body is known to be greatly affected by the solubility of the drug itself. The active pharmaceutical ingredient efonidipine hydrochloride ethanolate (NZ-105) is a …
Number of citations: 23 www.sciencedirect.com
M Otsuka, Y Maeno, T Fukami, M Inoue, T Tagami… - …, 2015 - pubs.rsc.org
… of an equimolar adduct of ethanol and efonidipine hydrochloride, and it represents one of a … of efonidipine hydrochloride ethanolate. Upon heating, efonidipine hydrochloride ethanolate …
Number of citations: 10 pubs.rsc.org
SR Chaudhari, AA Shirkhedkar - Journal of Analytical Science and …, 2020 - Springer
… We report here an analytical method for expeditious estimation of efonidipine hydrochloride … separation of efonidipine hydrochloride. The R f value for efonidipine hydrochloride turned …
Number of citations: 19 link.springer.com
S Furukawa, O Yamamoto, T Tamura… - The Journal of …, 1994 - jstage.jst.go.jp
… rats (SHRs) was examined using Efonidipine hydrochloride, a calcium antagonist. The control … were given a SP-diet with 0.15% Efonidipine hydrochloride from 8 to 28 weeks of age. The …
Number of citations: 10 www.jstage.jst.go.jp
M Nakamura, M Notoya, Y Kohda… - Hypertension …, 2002 - jstage.jst.go.jp
Efonidipine, a calcium antagonist, has been reported to dilate not only afferent but also efferent arterioles, thereby reducing glomerular hydrostatic pressure. We investigated the effect of …
Number of citations: 8 www.jstage.jst.go.jp

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